3,4,5-Trimethoxy-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a trinitrophenyl hydrazine moiety
Preparation Methods
The synthesis of 3,4,5-Trimethoxy-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. The initial step often includes the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted into its corresponding benzamide derivative. The trinitrophenyl hydrazine moiety is introduced through a condensation reaction with an appropriate hydrazine derivative. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups in the trinitrophenyl moiety can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4,5-Trimethoxy-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trinitrophenyl hydrazine moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar compounds to 3,4,5-Trimethoxy-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide include:
3,4,5-Trimethoxybenzamide: Lacks the trinitrophenyl hydrazine moiety, making it less complex.
3,4,5-Trimethoxyphenethylamine: Contains a phenethylamine moiety instead of the benzamide group.
3,4,5-Trimethoxybenzoic acid: The simplest form, lacking both the benzamide and trinitrophenyl hydrazine moieties .
The uniqueness of 3,4,5-Trimethoxy-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N6O11 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-[(2,4,6-trinitrophenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H18N6O11/c1-34-15-4-10(5-16(35-2)18(15)36-3)19(27)20-9-17(26)22-21-8-12-13(24(30)31)6-11(23(28)29)7-14(12)25(32)33/h4-8H,9H2,1-3H3,(H,20,27)(H,22,26)/b21-8+ |
InChI Key |
QTYMYXBFZHFJCJ-ODCIPOBUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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